Cas no 588729-46-8 ((2,4-dimethylpyridin-3-yl)methanamine)
(2,4-dimethylpyridin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinemethanamine,2,4-dimethyl-(9CI)
- (2,4-dimethylpyridin-3-yl)methanamine
- 588729-46-8
- DB-237474
- AB75357
- 1256562-17-0
- 3-aminomethyl 2,4-dimethylpyridine
- AKOS006337290
- EN300-2925530
- 1-(2,4-Dimethyl-3-pyridinyl)methanamine
- SCHEMBL3294193
- DMQOEKFRLIOZDU-UHFFFAOYSA-N
- 3-(bromomethyl)-2,4-dimethylpyridine
- 3-PYRIDINEMETHANAMINE,2,4-DIMETHYL-
-
- MDL: MFCD18261381
- Inchi: 1S/C8H12N2/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5,9H2,1-2H3
- InChI Key: DMQOEKFRLIOZDU-UHFFFAOYSA-N
- SMILES: N1C=CC(C)=C(CN)C=1C
Computed Properties
- Exact Mass: 136.100048391g/mol
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.9Ų
(2,4-dimethylpyridin-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2925530-1g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95% | 1g |
$971.0 | 2023-09-06 | |
| Enamine | EN300-2925530-5g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95% | 5g |
$2816.0 | 2023-09-06 | |
| Enamine | EN300-2925530-10g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95% | 10g |
$4176.0 | 2023-09-06 | |
| Enamine | EN300-2925530-0.05g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-2925530-0.1g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
| Enamine | EN300-2925530-0.25g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
| Enamine | EN300-2925530-0.5g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
| Enamine | EN300-2925530-1.0g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-2925530-2.5g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-2925530-5.0g |
(2,4-dimethylpyridin-3-yl)methanamine |
588729-46-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 |
(2,4-dimethylpyridin-3-yl)methanamine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on (2,4-dimethylpyridin-3-yl)methanamine
Comprehensive Guide to (2,4-dimethylpyridin-3-yl)methanamine (CAS No. 588729-46-8): Properties, Applications, and Market Insights
(2,4-dimethylpyridin-3-yl)methanamine (CAS No. 588729-46-8) is a specialized organic compound belonging to the pyridine derivative family. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. With the growing demand for novel chemical entities in drug discovery, understanding the characteristics of (2,4-dimethylpyridin-3-yl)methanamine is crucial for researchers and industry professionals.
The molecular structure of (2,4-dimethylpyridin-3-yl)methanamine features a pyridine ring substituted with two methyl groups at the 2 and 4 positions and an aminomethyl group at the 3 position. This arrangement imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in developing small molecule inhibitors and ligands for biological targets, aligning with current trends in precision medicine and targeted therapy.
One of the most searched questions about (2,4-dimethylpyridin-3-yl)methanamine relates to its synthetic routes and scalability. Researchers often explore efficient methods for its preparation, such as reductive amination of the corresponding aldehyde or nucleophilic substitution reactions. The compound's stability under various conditions is another hot topic, particularly for applications requiring long-term storage or transport.
In the pharmaceutical sector, (2,4-dimethylpyridin-3-yl)methanamine serves as a key building block for central nervous system (CNS) drugs and enzyme modulators. Its structural similarity to bioactive molecules makes it valuable for designing compounds with improved blood-brain barrier permeability—a critical factor in treating neurological disorders. This aligns with the increasing focus on neurodegenerative disease research and mental health therapeutics.
The global market for pyridine derivatives like (2,4-dimethylpyridin-3-yl)methanamine is expanding, driven by demand from the pharmaceutical, agrochemical, and material science industries. Market analysts project steady growth, particularly in regions with robust biotech innovation ecosystems. Companies specializing in custom synthesis and contract research are actively developing scalable processes for this compound to meet rising demand.
From a regulatory standpoint, (2,4-dimethylpyridin-3-yl)methanamine requires proper handling according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment (PPE) should be used during handling. Researchers frequently search for information about its material safety data sheet (MSDS) and compatibility with other reagents—topics that reflect practical concerns in laboratory settings.
Recent advancements in computational chemistry and AI-assisted drug design have opened new possibilities for utilizing (2,4-dimethylpyridin-3-yl)methanamine in virtual screening campaigns. The compound's well-defined structure makes it suitable for molecular docking studies and quantitative structure-activity relationship (QSAR) analyses. This intersects with the growing interest in digital chemistry platforms that accelerate discovery timelines.
Quality control aspects of (2,4-dimethylpyridin-3-yl)methanamine production are another area of frequent inquiry. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify purity and structural integrity. The compound typically appears as a colorless to pale yellow liquid at room temperature, with purity specifications often exceeding 95% for research applications.
Looking ahead, the scientific community anticipates expanded applications of (2,4-dimethylpyridin-3-yl)methanamine in catalysis and functional material development. Its potential as a ligand in transition metal complexes is particularly promising for creating novel heterogeneous catalysts. These developments align with global sustainability initiatives seeking more efficient chemical processes.
For researchers considering (2,4-dimethylpyridin-3-yl)methanamine for their projects, several commercial suppliers offer the compound in varying quantities. Procurement considerations often focus on batch-to-batch consistency, documentation quality, and supply chain reliability—factors that significantly impact experimental reproducibility. The compound's shelf life and recommended storage conditions (typically under inert atmosphere at low temperatures) are also common purchase decision factors.
In conclusion, (2,4-dimethylpyridin-3-yl)methanamine (CAS No. 588729-46-8) represents an important chemical building block with diverse applications across multiple scientific disciplines. Its relevance to contemporary research areas like drug discovery, catalysis, and materials science ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool in chemical innovation.
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